RO-10-5824 - 189744-46-5

RO-10-5824

Catalog Number: EVT-281320
CAS Number: 189744-46-5
Molecular Formula: C17H20N4
Molecular Weight: 280.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-4-pyrimidinamine, also known as RO-10-5824 or RO-10-5824, is a research compound primarily utilized for its activity at dopamine receptors. Specifically, it demonstrates partial agonist effects at the dopamine D4 receptor subtype. [, , ] This selectivity makes RO-10-5824 a valuable tool in investigating the role of D4 receptors in various neurological and physiological processes.

Apomorphine

Compound Description: Apomorphine is a non-selective dopamine agonist that activates dopamine receptors, including the D2-like receptor family (D2, D3, and D4 receptors). Apomorphine exhibits erectogenic activity and induces yawning in rats. []

Relevance: Apomorphine serves as a comparative compound to RO-10-5824 in studying the role of dopamine receptors in penile erection and yawning. While apomorphine acts on all D2-like receptors, RO-10-5824 is a more selective agonist for the D4 receptor subtype. [, ]

Quinelorane

Compound Description: Quinelorane is a dopamine agonist with a higher affinity for D2 and D3 receptors compared to D4 receptors. It induces both penile erection and yawning in rats. []

Relevance: Similar to apomorphine, quinelorane helps differentiate the roles of specific dopamine receptor subtypes in the studied behaviors. Its activation of both D2 and D3 receptors, unlike the D4 selectivity of RO-10-5824, provides insights into the specific contributions of these subtypes. []

(+)7-OH-DPAT ((+)7-Hydroxy-2-(dipropylamino)tetralin)

Compound Description: (+)7-OH-DPAT is a dopamine agonist that primarily activates D2 and D3 receptors, with less potent effects on D4 receptors. It induces both penile erection and yawning in rats. []

Relevance: (+)7-OH-DPAT, alongside quinelorane, highlights the activity of D2 and D3 receptors in penile erection and yawning, contrasting with the D4 receptor selectivity of RO-10-5824. []

PD 128,907

Compound Description: PD 128,907 is a selective dopamine D3 receptor agonist that also shows some activity at D2 receptors. It induces penile erection and yawning in rats. []

Relevance: PD 128,907 further distinguishes the roles of dopamine receptor subtypes by focusing on D3 receptor activation. This contrasts with RO-10-5824's D4 selectivity, allowing researchers to differentiate the effects of these subtypes. []

PD-168,077

Compound Description: PD-168,077 is a selective dopamine D4 receptor agonist. It did not induce penile erection or yawning in rats. []

ABT-724

Compound Description: ABT-724 is a highly selective dopamine D4 receptor agonist. It failed to induce penile erection and yawning in both Wistar and Sprague-Dawley rats. []

Relevance: ABT-724 serves as another direct comparison to RO-10-5824 due to its D4 receptor agonist activity. Similar to PD-168,077, the absence of effects from ABT-724 in inducing penile erection and yawning contrasts with RO-10-5824, further suggesting potential differences in their actions at the D4 receptor. []

CP226-269

Compound Description: CP226-269 is a selective dopamine D4 receptor agonist. It did not elicit penile erection and yawning in Sprague-Dawley rats. []

Relevance: Like PD-168,077 and ABT-724, CP226-269 is a D4 receptor agonist that, unlike RO-10-5824, did not induce penile erection and yawning. This further supports potential variations in D4 receptor agonist effects and highlights the unique properties of RO-10-5824. []

L-745,870

Compound Description: L-745,870 is a selective dopamine D4 receptor antagonist. It did not affect apomorphine-induced penile erection or yawning in rats. []

Relevance: By blocking the D4 receptor, L-745,870 helps delineate the receptor subtype responsible for the observed effects. The lack of effect from L-745,870 on apomorphine-induced behaviors, in contrast to the agonist activity of RO-10-5824, further supports the involvement of D4 receptor activation in RO-10-5824's effects. []

RBI-257

Compound Description: RBI-257 is a selective dopamine D4 receptor antagonist. It did not affect apomorphine-induced penile erection or yawning in rats. []

Relevance: Similar to L-745,870, RBI-257 acts as a D4 receptor antagonist, providing further evidence that D4 receptor activation is involved in the effects of RO-10-5824. The lack of impact from RBI-257 on apomorphine-induced behaviors contrasts with the D4 agonism of RO-10-5824, supporting its D4-mediated effects. []

L-741,626

Compound Description: L-741,626 is a dopamine receptor antagonist with preferential affinity for the D2 receptor subtype. It effectively blocked apomorphine-induced penile erection and yawning in rats. []

Relevance: L-741,626's blockade of apomorphine's effects, in contrast to the activity of RO-10-5824, further highlights the roles of different dopamine receptor subtypes. While L-741,626 primarily targets the D2 receptor, RO-10-5824 acts as a D4 agonist, suggesting that these compounds exert their effects through distinct receptor pathways. []

S33084

Compound Description: S33084 is a selective dopamine D3 receptor antagonist. It did not alter apomorphine-induced penile erection or yawning in rats. []

Relevance: S33084 helps clarify the specific roles of dopamine receptor subtypes in the studied behaviors. Its lack of effect on apomorphine-induced penile erection and yawning, unlike RO-10-5824's D4 agonist activity, suggests that D3 receptor antagonism does not influence these processes in the same way as D4 agonism. []

Compound Description: SB-277011 is a selective dopamine D3 receptor antagonist. Similar to S33084, it did not affect apomorphine-induced penile erection or yawning in rats. []

Relevance: As a D3 receptor antagonist, SB-277011 further strengthens the evidence that D3 receptor antagonism does not affect apomorphine-induced behaviors in the same way as RO-10-5824's D4 agonism. The lack of effect from both SB-277011 and S33084 contrasts with RO-10-5824, highlighting their distinct mechanisms. []

Preclamol

Compound Description: Preclamol is a dopamine receptor agonist that acts as a partial agonist at D4.4 receptors, with less efficacy compared to dopamine. []

Relevance: Preclamol, while not as selective as RO-10-5824, provides insights into the activity of partial agonists at D4 receptors. Comparing their efficacies and signaling profiles can help elucidate the structure-activity relationship of D4 receptor agonists. []

Haloperidol

Compound Description: Haloperidol is a 'conventional' antipsychotic that acts as a dopamine receptor antagonist. It exhibits antagonist properties at D4.4 receptors. []

Relevance: Haloperidol's D4 antagonist activity contrasts with the D4 agonist activity of RO-10-5824, highlighting their opposing effects on D4 receptor signaling. Studying their contrasting pharmacological profiles can provide insights into the therapeutic potential of D4 receptor modulation. []

Clozapine

Compound Description: Clozapine is an 'atypical' antipsychotic that acts as a dopamine receptor antagonist, exhibiting antagonist properties at D4.4 receptors. []

Relevance: Similar to haloperidol, clozapine's D4 antagonist activity contrasts with RO-10-5824's D4 agonist activity, further highlighting the potential of targeting D4 receptors for therapeutic purposes. []

Risperidone

Compound Description: Risperidone is another 'atypical' antipsychotic that acts as a dopamine receptor antagonist, demonstrating antagonist properties at D4.4 receptors. []

Relevance: Risperidone, along with haloperidol and clozapine, exemplifies a group of antipsychotics with D4 antagonist activity, which contrasts with RO-10-5824's D4 agonist activity. Understanding their distinct mechanisms can contribute to developing more effective treatments for dopamine-related disorders. []

Compound Description: Bifeprunox is a 'third-generation' antipsychotic that acts as a partial agonist at D4.4 receptors, showing lower efficacy compared to dopamine. []

Relevance: Bifeprunox's partial agonist activity at D4.4 receptors, similar to preclamol, provides a valuable comparison point to the full agonist activity of RO-10-5824. Evaluating their signaling profiles and efficacies can contribute to a deeper understanding of D4 receptor pharmacology. []

SLV313

Compound Description: SLV313 is another 'third-generation' antipsychotic that behaves as a partial agonist at D4.4 receptors. []

Relevance: Like bifeprunox, SLV313's partial agonist activity at D4.4 receptors allows for comparisons with RO-10-5824's full agonist activity. Exploring the differences in their signaling and downstream effects can further elucidate the therapeutic potential of modulating D4 receptor activity. []

F15063

Compound Description: F15063 belongs to the 'third-generation' antipsychotics and acts as a partial agonist at D4.4 receptors. []

Relevance: F15063 adds to the group of 'third-generation' antipsychotics, including bifeprunox and SLV313, that show partial agonist activity at D4.4 receptors. Comparing their actions to the full agonist activity of RO-10-5824 can refine our understanding of D4 receptor modulation and its therapeutic implications. []

Aripiprazole

Compound Description: Aripiprazole is an 'atypical' antipsychotic that exhibits a complex pharmacological profile, acting as a partial agonist at D4.4 receptors and slightly stimulating [35S]GTPgammaS binding at micromolar concentrations. []

Relevance: Aripiprazole's partial agonist activity at D4.4 receptors, combined with its unique pharmacological profile, provides a valuable comparison point to RO-10-5824's full D4 agonist activity. Examining their distinct signaling properties can contribute to a more comprehensive understanding of D4 receptor pharmacology and its therapeutic implications in treating psychiatric disorders. []

Source and Classification

Ro10-5824 was originally developed by the pharmaceutical company Hoffmann-La Roche. It falls under the category of psychoactive compounds, specifically targeting neurotransmitter systems. Its classification as a selective serotonin reuptake inhibitor (SSRI) highlights its potential therapeutic applications in managing depression and anxiety disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ro10-5824 involves multiple steps, typically starting from readily available precursors. The general synthetic route can be summarized as follows:

  1. Starting Materials: The synthesis begins with 2-amino-5-methylphenol and 2-(dimethylamino)ethyl chloride.
  2. Formation of Key Intermediates: The initial reaction involves the formation of an intermediate through nucleophilic substitution.
  3. Cyclization: This intermediate undergoes cyclization to form the core structure of Ro10-5824.
  4. Final Modifications: Further modifications, including methylation and deprotection steps, yield the final product.
Molecular Structure Analysis

Structure and Data

Ro10-5824 has a complex molecular structure characterized by a fused ring system that contributes to its biological activity.

  • Molecular Formula: C17H22N2O
  • Molecular Weight: 270.37 g/mol
  • Structural Features: The compound contains a dimethylamino group and a hydroxyl group, which are essential for its interaction with the serotonin transporter.

The three-dimensional conformation of Ro10-5824 is critical for its binding affinity and selectivity towards the serotonin transporter.

Chemical Reactions Analysis

Reactions and Technical Details

Ro10-5824 participates in various chemical reactions typical for amine-containing compounds. Key reactions include:

  1. Acid-Base Reactions: The amine groups can act as bases, allowing Ro10-5824 to form salts with acids.
  2. Nucleophilic Substitution: The presence of the dimethylamino group allows for nucleophilic attacks on electrophilic centers in other molecules.
  3. Oxidation Reactions: Under certain conditions, Ro10-5824 may undergo oxidation, affecting its pharmacological properties.

These reactions are important for understanding the stability and reactivity of Ro10-5824 under physiological conditions.

Mechanism of Action

Process and Data

Ro10-5824 exerts its pharmacological effects primarily through inhibition of the serotonin transporter. This action leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

  1. Binding Affinity: Studies indicate that Ro10-5824 exhibits high binding affinity for the serotonin transporter compared to other neurotransmitter transporters.
  2. Functional Outcomes: The inhibition leads to improved mood regulation and anxiolytic effects, making it a candidate for further development in treating depression and anxiety disorders.

The specific interactions at the molecular level involve hydrogen bonding and hydrophobic interactions between Ro10-5824 and amino acid residues within the binding site of the transporter.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ro10-5824 possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol but has limited solubility in water.
  • Melting Point: The melting point is often reported around 120–125 °C, indicating reasonable thermal stability.

These properties are significant for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Ro10-5824 is primarily investigated for its potential applications in treating mood disorders such as:

  1. Depression: Its mechanism as a selective serotonin reuptake inhibitor positions it as a candidate for antidepressant therapy.
  2. Anxiety Disorders: The modulation of serotonergic activity may also provide therapeutic benefits in anxiety-related conditions.
  3. Research Tool: Beyond therapeutic applications, Ro10-5824 serves as a valuable tool in neuroscience research to study serotonin dynamics and receptor interactions.
Introduction to Dopamine D4 Receptor Pharmacology and Ro10-5824

Historical Context of Dopamine D4 Receptor Research

The dopamine D4 receptor (D4R) was first cloned in 1991, distinguished by its high affinity for the atypical antipsychotic clozapine and unique localization in cortical and limbic brain regions [10]. Early research linked D4R polymorphisms, particularly a 48-base pair variable number tandem repeat (VNTR) in exon 3, to behavioral phenotypes such as attention deficit-hyperactivity disorder (ADHD) and novelty-seeking traits [1] [10]. Genetic studies revealed that the 7-repeat (7R) allele attenuated dopamine signaling efficiency compared to 2R or 4R variants, suggesting a role in cognitive and emotional processing [10]. Initial drug discovery efforts faced challenges due to high homology with D2 and D3 receptors and a lack of selective ligands. Key milestones included the development of early antagonists like L-745,870 and agonists like PD-168,077, which enabled functional characterization of D4R’s role in modulating cognition, exploration, and gamma oscillations [2] [6].

Table 1: Key Historical Milestones in D4 Receptor Research

YearMilestoneSignificance
1991Cloning of DRD4 geneIdentified unique clozapine affinity & cortical expression
1996Association of 7R allele with ADHDEstablished genetic link to neuropsychiatric disorders
1999Characterization of D4R-knockout miceRevealed reduced novel object exploration
2003Introduction of Ro10-5824Provided a selective tool for D4R partial agonism

Rationale for Developing Selective D4 Receptor Ligands

The therapeutic potential of D4R ligands arises from their distinct neuroanatomical distribution and signaling mechanisms. Unlike D2 receptors (highly expressed in striatal regions), D4R predominates in the prefrontal cortex (PFC) and hippocampus—areas governing executive function, attention, and memory [8] [10]. This localization minimizes extrapyramidal side effects associated with D2 modulation, making D4R a compelling target for cognitive disorders [4]. Additionally, D4R polymorphisms influence gamma-band oscillations (30–80 Hz), neural correlates of attention and sensory integration [6] [10]. Selective ligands address critical mechanistic gaps:

  • Cognitive Deficits: D4R activation enhances working memory and behavioral flexibility in primates [6] [8].
  • Neuropsychiatric Disorders: D4R dysfunction is implicated in ADHD and schizophrenia, where partial agonists may normalize cortical dopamine tone [10].
  • Exploratory Behavior: Genetic and pharmacological studies confirm D4R’s role in novelty-seeking approaches, relevant for motivational disorders [1] [2].

Table 2: Therapeutic Rationale for Selective D4R Targeting

Dopamine ReceptorPrimary LocalizationTherapeutic RationaleLimitations of Non-Selective Ligands
D4Prefrontal cortex, HippocampusCognitive enhancement, Minimal motor side effectsN/A (selective ligands needed)
D2Striatum, Basal gangliaAntipsychotic efficacyExtrapyramidal symptoms, Hyperprolactinemia
D3Limbic regionsAntipsychotic/anti-addictive potentialLimited clinical translatability

Ro10-5824 as a Paradigmatic D4 Receptor Partial Agonist

Ro10-5824 is a prototypical D4R partial agonist with high binding affinity (Ki = 5.2 nM) and exceptional selectivity (>1,000-fold over D1, D2, D3, and D5 receptors) [3] [4]. Functionally, it stimulates 35S-GTPγS binding with an EC50 of 205 nM and 36% efficacy relative to dopamine, confirming partial agonism [3] [9]. In vivo studies demonstrate its strain-specific behavioral effects: C57BL/6J mice treated with Ro10-5824 (10 mg/kg) exhibit increased novel object exploration and center-field occupancy, while DBA/1J mice show no response, underscoring genetic background’s influence on D4R-mediated behaviors [1] [2].

In common marmosets, Ro10-5824 (3 mg/kg) improves success rates in the Object Retrieval Detour (ORD) task—a measure of executive function—without altering locomotion [6]. This correlates with increased frontal gamma oscillations, suggesting enhanced cortical synchrony. Mechanistically, Ro10-5824 stabilizes interactions with transmembrane serines (notably S5.42 and S5.46), which are critical for dopamine binding and receptor activation [5] [7]. Unlike full agonists, its partial efficacy avoids receptor desensitization, making it a versatile tool for probing D4R’s physiological roles in cognition and exploration.

Table 3: Functional Profile of Ro10-5824 Across Species

ParameterIn Vitro/In Vivo ModelEffectSignificance
Binding Affinity (Ki)CHO cells expressing human D4.4R5.2 nMHigh selectivity vs. other DA receptors
Functional Efficacy35S-GTPγS assayEC50: 205 nM; 36% max dopamine responseConfirms partial agonism
Novelty ExplorationC57 miceIncreased center-field explorationStrain-dependent D4R activation
Cognitive EnhancementCommon marmosets (ORD task)Improved success rate at 3 mg/kgLinks D4R to executive function
NeurophysiologyMarmoset EEGIncreased frontal gamma oscillationsMechanistic correlate of attention

Properties

CAS Number

189744-46-5

Product Name

Ro10-5824

IUPAC Name

2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine

Molecular Formula

C17H20N4

Molecular Weight

280.37 g/mol

InChI

InChI=1S/C17H20N4/c1-13-19-11-16(17(18)20-13)12-21-9-7-15(8-10-21)14-5-3-2-4-6-14/h2-7,11H,8-10,12H2,1H3,(H2,18,19,20)

InChI Key

KABDATZAOUSYES-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

RO10-5824; RO 10-5824; RO-10-5824; RO105824; RO 105824; RO-105824.

Canonical SMILES

CC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.